molecular formula C11H7NO2S B1468270 Methyl 4-cyanobenzo[b]thiophene-2-carboxylate CAS No. 861218-72-6

Methyl 4-cyanobenzo[b]thiophene-2-carboxylate

Cat. No.: B1468270
CAS No.: 861218-72-6
M. Wt: 217.25 g/mol
InChI Key: FKNBUSAFGFVOEW-UHFFFAOYSA-N
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Description

Methyl 4-cyanobenzo[b]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C11H7NO2S and its molecular weight is 217.25 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Methyl 4-cyanobenzo[b]thiophene-2-carboxylate plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of Na+/H+ Exchanger Isoform-1 Inhibitor (N379813) . This compound interacts with enzymes and proteins involved in pH regulation, such as the Na+/H+ exchanger, which is crucial for maintaining cellular pH homeostasis. The interaction between this compound and these biomolecules is essential for its cardioprotective effects .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the Na+/H+ exchanger . This inhibition leads to a decrease in intracellular pH, which can impact cell function and viability. The compound’s effects on cellular processes make it a valuable tool for studying pH regulation and its role in cellular physiology.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the Na+/H+ exchanger . By binding to this enzyme, the compound inhibits its activity, leading to a reduction in pH recovery after acidosis. This inhibition can result in changes in gene expression and enzyme activity, ultimately affecting cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects on cells . Degradation over time can lead to a decrease in its efficacy and impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit the Na+/H+ exchanger without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and function. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound.

Metabolic Pathways

This compound is involved in metabolic pathways related to pH regulation and cellular homeostasis . It interacts with enzymes and cofactors that regulate the Na+/H+ exchanger, influencing metabolic flux and metabolite levels. The compound’s role in these pathways highlights its importance in maintaining cellular function and stability.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its activity and efficacy. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function. Studying the subcellular localization provides insights into the compound’s mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

methyl 4-cyano-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO2S/c1-14-11(13)10-5-8-7(6-12)3-2-4-9(8)15-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNBUSAFGFVOEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CC=C2S1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.